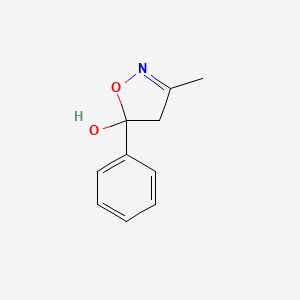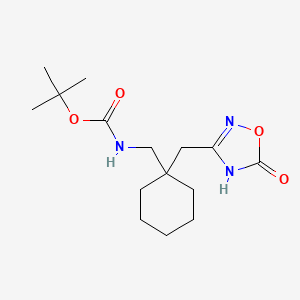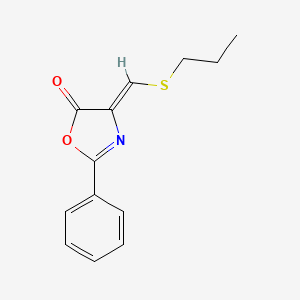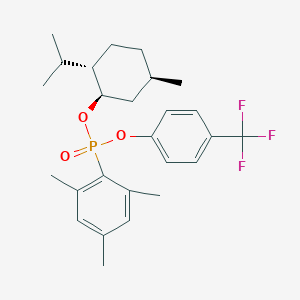![molecular formula C13H13N5 B12896144 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-74-6](/img/structure/B12896144.png)
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic ring system with a hydrazinyl group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 2-position.
Méthodes De Préparation
The synthesis of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt mitochondrial functions and cause DNA damage in certain cell types . The compound’s hydrazinyl group can form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparaison Avec Des Composés Similaires
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position and type of substituents.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: These compounds are used as hydrogen bonding sensors and have applications in measuring hydrogen bond strength in pharmaceutical molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13994-74-6 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-8-11(16-13(18)15-9)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 |
Clé InChI |
CZSLEHPGYXDFQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CN2C(=C1)NN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)




![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
